Cas no 2228424-04-0 (5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide)

5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide
- 2228424-04-0
- EN300-1986928
- [5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
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- Inchi: 1S/C8H7F4NO2S/c9-6-1-2-7(8(10,11)12)5(3-6)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)
- InChI Key: OCNDBFAAEVSDJI-UHFFFAOYSA-N
- SMILES: S(CC1C=C(C=CC=1C(F)(F)F)F)(N)(=O)=O
Computed Properties
- Exact Mass: 257.01336229g/mol
- Monoisotopic Mass: 257.01336229g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 1.4
5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986928-1.0g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1986928-10.0g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1986928-0.5g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1986928-5.0g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1986928-5g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-1986928-0.05g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-1986928-0.1g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1986928-10g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-1986928-0.25g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1986928-2.5g |
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide |
2228424-04-0 | 2.5g |
$2351.0 | 2023-09-16 |
5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide
Comprehensive Overview of 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide (CAS No. 2228424-04-0)
5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide, with the CAS registry number 2228424-04-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative features a fluorinated phenyl ring, which enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of both fluoro and trifluoromethyl groups contributes to its unique electronic properties, enabling applications in medicinal chemistry and material science.
In recent years, the demand for fluorinated compounds like 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential as a bioisostere for improving drug efficacy and reducing side effects. The compound’s sulfonamide moiety also makes it a candidate for designing enzyme inhibitors, a hot topic in oncology and infectious disease research.
The synthesis of CAS No. 2228424-04-0 involves multi-step organic reactions, including fluorination and sulfonylation, which are critical for achieving high purity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize its structure, ensuring compliance with regulatory standards. This compound’s stability under physiological conditions makes it suitable for in vitro and in vivo studies, aligning with the growing trend of preclinical optimization in drug development.
From an industrial perspective, 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic fluorination and solvent-free reactions have reduced the environmental footprint of its production, addressing concerns raised by ESG (Environmental, Social, and Governance) frameworks. These advancements resonate with the broader push for eco-friendly pharmaceuticals, a frequently searched topic among stakeholders.
Furthermore, the compound’s structure-activity relationship (SAR) is a focal point for computational chemists leveraging AI-driven molecular modeling. Tools like quantum mechanics/molecular mechanics (QM/MM) simulations help predict its interactions with biological targets, accelerating hit-to-lead optimization. This intersection of cheminformatics and drug design reflects the industry’s shift toward data-driven discovery, a trend dominating scientific literature and conferences.
In summary, 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide (CAS No. 2228424-04-0) exemplifies the convergence of fluorine chemistry, medicinal innovation, and sustainable practices. Its versatility and relevance to contemporary research questions ensure its continued prominence in scientific discourse, particularly in fields prioritizing precision medicine and molecular engineering.
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